Fmoc-Tyr(Bzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis
Fmoc-Tyr(Bzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. The choice of building blocks is a critical determinant of success, directly impacting yield, purity, and the biological activity of the final peptide. Among the arsenal of protected amino acids, Fmoc-Tyr(Bzl)-OH stands out as a cornerstone for the incorporation of tyrosine residues. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and strategic application of Fmoc-Tyr(Bzl)-OH in solid-phase peptide synthesis (SPPS), grounded in field-proven insights and established methodologies.
The Strategic Role of Fmoc-Tyr(Bzl)-OH in Peptide Synthesis
Fmoc-Tyr(Bzl)-OH is a derivative of the amino acid L-tyrosine, strategically modified with two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile benzyl (Bzl) group on the side-chain phenol. This orthogonal protection scheme is the foundation of its utility in modern peptide synthesis.[1][2]
The Fmoc group ensures that the α-amine is shielded from unwanted reactions during the coupling of the subsequent amino acid in the peptide chain. Its removal is achieved under mild basic conditions, typically with piperidine, which preserves the acid-sensitive side-chain protecting groups and the linkage of the peptide to the resin support.[1][3] The benzyl group protects the reactive phenolic hydroxyl of the tyrosine side chain, preventing side reactions such as acylation during the synthesis.[4] This protection is robust enough to withstand the repeated basic treatments for Fmoc removal but can be efficiently cleaved during the final acidolytic step, typically with trifluoroacetic acid (TFA).[5][6]
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-Tyr(Bzl)-OH is essential for its effective handling, storage, and application in synthesis protocols.
Caption: Chemical structure of Fmoc-Tyr(Bzl)-OH.
Table 1: Core Chemical and Physical Properties of Fmoc-Tyr(Bzl)-OH
| Property | Value | References |
| CAS Number | 71989-40-7 | [1][7][8] |
| Molecular Formula | C₃₁H₂₇NO₅ | [1][7][8] |
| Molecular Weight | 493.55 g/mol | [6][7][8] |
| Appearance | White to off-white powder | [7][9] |
| Melting Point | 157-161 °C | [8][10][11] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10][11][12] |
| Storage | 2-8°C, sealed in a dry environment | [7][10][11] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Tyr(Bzl)-OH is a fundamental reagent in Fmoc-based SPPS. The synthesis cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.
The Fmoc-SPPS Workflow
The incorporation of a Tyr(Bzl) residue using Fmoc-Tyr(Bzl)-OH follows a well-defined cycle of deprotection, activation, and coupling.
Caption: General workflow for incorporating Fmoc-Tyr(Bzl)-OH in SPPS.
Key Experimental Protocols
The successful application of Fmoc-Tyr(Bzl)-OH hinges on the execution of precise and validated protocols. The following sections detail the critical steps for its use in manual SPPS.
Protocol for Fmoc Deprotection
This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.[1][3]
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[13]
Protocol for Coupling of Fmoc-Tyr(Bzl)-OH using HBTU/DIPEA
This protocol describes the activation and coupling of Fmoc-Tyr(Bzl)-OH to the deprotected N-terminus of the peptide-resin using the efficient HBTU coupling reagent.[14][15][16]
Reagents:
-
Fmoc-Tyr(Bzl)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Peptide synthesis grade)
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the solution and mix for 1-5 minutes to allow for pre-activation of the amino acid.[13]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[7][15]
-
If the reaction is incomplete (blue beads), the coupling step can be repeated ("double coupling").[7]
-
Once complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (5 times).[13]
Protocol for Final Cleavage and Benzyl Group Deprotection
This final step cleaves the synthesized peptide from the resin support and simultaneously removes the benzyl side-chain protecting group from the tyrosine residue, along with other acid-labile side-chain protecting groups.[5][17][18]
-
Trifluoroacetic acid (TFA) (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (Reagent K) immediately before use. Phenol and thioanisole are particularly effective scavengers for the benzyl cations generated during cleavage, preventing side reactions.[5]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[15]
-
Agitate the mixture at room temperature for 2-4 hours.[19]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether.[7][20]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise during peptide synthesis. Understanding the causality behind these issues is key to effective troubleshooting.
Table 2: Common Issues and Troubleshooting Strategies with Fmoc-Tyr(Bzl)-OH
| Issue | Potential Cause(s) | Troubleshooting Strategy | References |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky nature of Fmoc-Tyr(Bzl)-OH can sometimes slow down the reaction. Peptide Aggregation: Hydrophobic sequences, exacerbated by the benzyl group, can aggregate on the resin, blocking reactive sites. | Double Coupling: Repeat the coupling step with fresh reagents. Use a More Potent Coupling Reagent: Switch to HATU or PyBOP. Change Solvent: Use NMP or add chaotropic agents. Elevate Temperature: Perform the coupling at a higher temperature (e.g., with microwave assistance). | [7][21][22] |
| Incomplete Benzyl Deprotection | Insufficiently Strong Acidolysis: The standard TFA/TIS/H₂O cocktail may not be sufficient for complete removal of the Bzl group. Scavenger Depletion: Generated benzyl cations can re-attach to the peptide if scavengers are not adequate. | Use a Stronger Cleavage Cocktail: Employ "Reagent K" with phenol and thioanisole. Increase Cleavage Time: Extend the cleavage reaction time to 4 hours or more. Ensure Sufficient Reagent Volume: Use enough cleavage cocktail to fully suspend the resin. | [5][19] |
| Peptide Aggregation | Hydrophobic Collapse: The growing peptide chain, particularly with hydrophobic residues like Tyr(Bzl), can form secondary structures that are insoluble in the synthesis solvent. | Incorporate Backbone Protection: Use pseudoproline dipeptides or Hmb-protected amino acids to disrupt hydrogen bonding. Use a Low-Substitution Resin: This increases the distance between peptide chains. Sonication: Apply sonication during coupling and deprotection steps. | [7][12][22] |
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling Fmoc-Tyr(Bzl)-OH and the associated reagents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like TFA and piperidine.
-
Storage: Store Fmoc-Tyr(Bzl)-OH in a cool (2-8°C), dry place, tightly sealed to prevent degradation.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
Fmoc-Tyr(Bzl)-OH is an indispensable tool in the synthesis of complex peptides for research and therapeutic development. Its well-defined chemical properties and the orthogonal protection strategy it employs allow for the reliable and high-fidelity incorporation of tyrosine residues. By understanding the principles behind its application and adhering to meticulously developed protocols, researchers can navigate the complexities of peptide synthesis and achieve their desired target molecules with high purity and yield. The insights and detailed methodologies provided in this guide serve as a practical resource for both novice and experienced peptide chemists, fostering scientific integrity and successful outcomes in the laboratory.
References
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
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- 13. peptide.com [peptide.com]
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- 15. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
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